molecular formula C13H17N5O B11327966 2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B11327966
M. Wt: 259.31 g/mol
InChI Key: HARCTAPVNPFJRF-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by the attachment of the butanamide moiety. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) chloride.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs scalable and cost-effective methods. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its specific structure, which combines the tetrazole ring with a butanamide moiety. This combination can enhance its biological activities and make it suitable for specific applications .

Properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

2-ethyl-N-[4-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C13H17N5O/c1-3-10(4-2)13(19)15-11-5-7-12(8-6-11)18-9-14-16-17-18/h5-10H,3-4H2,1-2H3,(H,15,19)

InChI Key

HARCTAPVNPFJRF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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